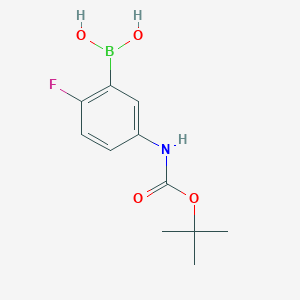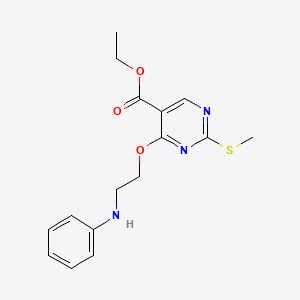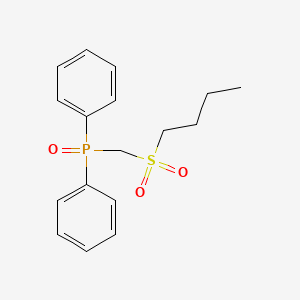
2-(3-Biphenylyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-3-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrimidine ring substituted with a biphenyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobiphenyl with amidines under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrimidine ring.
Example Reaction:
Reactants: 3-bromobiphenyl, amidine
Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide or ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-3-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
科学研究应用
2-([1,1’-Biphenyl]-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. The biphenyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
2-Phenylpyrimidine: Similar structure but with a single phenyl group instead of a biphenyl group.
2-(4-Methylphenyl)pyrimidine: Similar structure with a methyl-substituted phenyl group.
2-(4-Chlorophenyl)pyrimidine: Similar structure with a chlorine-substituted phenyl group.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)pyrimidine is unique due to the presence of the biphenyl group, which can enhance its hydrophobic interactions and binding affinity in biological systems. This structural feature can lead to improved pharmacokinetic properties and increased potency in medicinal applications.
属性
分子式 |
C16H12N2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-(3-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-8-4-9-15(12-14)16-17-10-5-11-18-16/h1-12H |
InChI 键 |
CIHXPMHUOQCNHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)



![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)




![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)



